molecular formula C7H8FO3P B3057414 4-Fluorobenzylphosphonic acid CAS No. 80395-14-8

4-Fluorobenzylphosphonic acid

Cat. No.: B3057414
CAS No.: 80395-14-8
M. Wt: 190.11 g/mol
InChI Key: RHUKKXTWNWQHJT-UHFFFAOYSA-N
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Description

4-Fluorobenzylphosphonic acid is an organophosphorus compound with the molecular formula C7H8FO3P It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further bonded to a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluorobenzylphosphonic acid can be synthesized from 4-fluorobenzyl bromide through a reaction with triethyl phosphite. The reaction typically involves heating the reactants under reflux conditions, followed by hydrolysis to yield the desired phosphonic acid .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluorobenzylphosphonic acid undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The phosphonic acid group can participate in redox reactions, although these are less common.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride or potassium carbonate can be used to facilitate substitution reactions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be employed for oxidation reactions.

Major Products:

    Substitution Products: Depending on the substituent introduced, various derivatives of this compound can be obtained.

    Oxidation Products: Oxidation can lead to the formation of phosphonic acid derivatives with altered oxidation states.

Scientific Research Applications

4-Fluorobenzylphosphonic acid has several applications in scientific research:

Comparison with Similar Compounds

  • 4-Aminobenzylphosphonic acid
  • 2,3,4,5,6-Pentafluorobenzylphosphonic acid
  • Phenylphosphonic acid

Comparison: 4-Fluorobenzylphosphonic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its analogs. This fluorine substitution can enhance the compound’s stability and reactivity, making it particularly useful in applications requiring precise control over surface properties and molecular interactions .

Properties

IUPAC Name

(4-fluorophenyl)methylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FO3P/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2,(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUKKXTWNWQHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CP(=O)(O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20565540
Record name [(4-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80395-14-8
Record name [(4-Fluorophenyl)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20565540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluorobenzylphosphonic acid
Reactant of Route 2
4-Fluorobenzylphosphonic acid
Reactant of Route 3
4-Fluorobenzylphosphonic acid
Reactant of Route 4
4-Fluorobenzylphosphonic acid
Reactant of Route 5
4-Fluorobenzylphosphonic acid
Reactant of Route 6
4-Fluorobenzylphosphonic acid

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